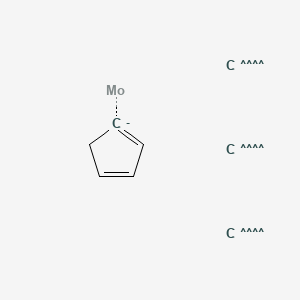
Cyclopentadienylmolybdenum(I) tricarbon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentadienylmolybdenum(I) tricarbon is typically synthesized through the reaction of molybdenum hexacarbonyl (( \text{Mo}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). The reaction proceeds as follows: [ \text{Mo}(\text{CO})_6 + 2 \text{NaCp} \rightarrow \text{Na}_2[\text{Mo}(\text{CO})_3(\text{Cp})_2] ] This intermediate is then oxidized to form the final product .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial-scale production methods involve similar reaction pathways but are optimized for higher yields and purity. These methods often employ advanced purification techniques to isolate the compound from reaction by-products .
化学反应分析
Types of Reactions: Cyclopentadienylmolybdenum(I) tricarbon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the carbonyl ligands (( \text{CO} )) are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ( \text{O}_2 ) and ( \text{H}_2\text{O}_2 ).
Reduction: Reducing agents such as ( \text{LiAlH}_4 ) and ( \text{NaBH}_4 ) are used.
Substitution: Ligand substitution reactions often involve phosphines (( \text{PR}_3 )) and amines (( \text{NR}_3 )).
Major Products:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum species.
Substitution: Various substituted molybdenum complexes depending on the incoming ligand.
科学研究应用
Cyclopentadienylmolybdenum(I) tricarbon has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
Cyclopentadienylmolybdenum(I) tricarbon can be compared with other similar compounds, such as:
- Cyclopentadienyltungsten tricarbonyl dimer (( \text{Cp}_2\text{W}_2(\text{CO})_6 ))
- Cyclopentadienylchromium tricarbonyl dimer (( \text{Cp}_2\text{Cr}_2(\text{CO})_6 ))
Uniqueness:
- This compound is unique due to its specific electronic and structural properties, which differ from those of tungsten and chromium analogs. These differences result in distinct reactivity patterns and applications .
相似化合物的比较
- Cyclopentadienyltungsten tricarbonyl dimer
- Cyclopentadienylchromium tricarbonyl dimer
生物活性
Cyclopentadienylmolybdenum(I) tricarbon (CpMo(CO)₃) is an organometallic compound that has garnered interest in various scientific fields, particularly in catalysis and biological applications. Its unique structure and reactivity make it a subject of extensive research. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
This compound consists of a molybdenum center coordinated to three carbonyl groups and a cyclopentadienyl ligand. The general formula can be represented as CpMo(CO)₃. The synthesis typically involves the reaction of molybdenum hexacarbonyl with sodium cyclopentadienide, leading to the formation of the desired compound through reduction processes .
This compound exhibits several biological activities, primarily attributed to its ability to interact with biological macromolecules and influence biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain metalloproteins, affecting their catalytic activities. This inhibition can lead to significant changes in metabolic pathways.
- Metal Chelation : The presence of molybdenum allows for chelation with various biomolecules, potentially altering their functions. This property is particularly relevant in drug design, where metal-based drugs can target specific enzymes or receptors.
- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress within cells.
Case Studies
- Anticancer Activity : Research has indicated that this compound can induce apoptosis in cancer cells through the modulation of cellular signaling pathways. In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering cell death mechanisms in various cancer cell lines .
- Antimicrobial Effects : A study investigating the antimicrobial properties of this compound revealed its effectiveness against specific bacterial strains. The compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
- Neuroprotective Effects : Recent findings suggest that this compound may protect neuronal cells from oxidative damage. In models of neurodegenerative diseases, this compound reduced cell death and inflammation markers, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
属性
InChI |
InChI=1S/C5H5.3C.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;;;;/q-1;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSSDHHQNJPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C].[C].[C].C1C=CC=[C-]1.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Mo- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














